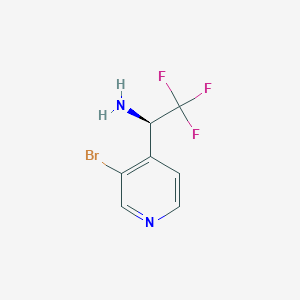

(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine

Description

(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 3-bromopyridin-4-yl group attached to a trifluoroethylamine backbone. Its stereochemistry (R-configuration) further influences its biological activity and synthetic accessibility.

Properties

Molecular Formula |

C7H6BrF3N2 |

|---|---|

Molecular Weight |

255.03 g/mol |

IUPAC Name |

(1R)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6BrF3N2/c8-5-3-13-2-1-4(5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |

InChI Key |

ZIFIMGPYLRYYGP-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CN=CC(=C1[C@H](C(F)(F)F)N)Br |

Canonical SMILES |

C1=CN=CC(=C1C(C(F)(F)F)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position of the pyridine ring. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Introduction of Trifluoroethylamine Group: The brominated pyridine is then reacted with a trifluoroethylamine derivative under suitable conditions to introduce the trifluoroethylamine group at the 1-position. This step may involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the trifluoroethylamine group can be oxidized to form corresponding amides or reduced to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Organolithium compounds, Grignard reagents, bases (e.g., NaH, K2CO3)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate)

Major Products Formed

Substitution: Various substituted pyridines

Oxidation: Amides, nitriles

Reduction: Amines

Coupling: Biaryl compounds

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBrFN

- Molecular Weight : 255.04 g/mol

- CAS Number : 1213327-88-8

The chirality of this compound, specifically the (R) configuration, plays a crucial role in its biological activity and interactions with various molecular targets. The trifluoroethylamine group enhances lipophilicity and binding affinity, making it suitable for drug development aimed at specific pathways in diseases such as cancer and neurological disorders.

Scientific Research Applications

1. Pharmacological Studies

The compound has shown potential as a pharmacological agent due to its ability to interact with various receptors and enzymes. Studies suggest that it may modulate enzyme activities or receptor functions, which could lead to therapeutic applications in treating diseases.

2. Drug Development

The unique structural characteristics of (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine make it a candidate for drug development. Its interaction profile is enhanced by the trifluoroethylamine moiety, which increases hydrophobic interactions with target proteins. This property is particularly valuable in the design of drugs targeting specific pathways involved in cancer and neurological disorders.

3. Mechanistic Studies

Research is ongoing to elucidate the specific mechanisms of action and binding affinities of this compound. Understanding these interactions can provide insights into its potential therapeutic uses and guide further modifications for improved efficacy.

Mechanism of Action

The mechanism of action of ®-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethylamine group can enhance the compound’s binding affinity and selectivity for its target. The bromine atom in the pyridine ring may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Stereochemical Variants

- (S)-Enantiomer : The (S)-enantiomer, (S)-1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride, shares identical molecular weight (291.49 g/mol) and formula (C7H7BrClF3N2) but exhibits distinct stereochemical properties. Such enantiomers often show differences in pharmacokinetics and target affinity .

- Positional Isomers: (R)-1-(5-Bromopyridin-3-YL) variant: This isomer (CAS 1391414-17-7) places bromine at the 5-position of the pyridine ring, altering electronic effects and steric interactions. Molecular weight remains similar (291.50 g/mol), but reactivity and binding profiles may diverge .

Substituent Modifications

- Trifluoroethylamine Backbone: 1-Cyclopropyl Variant: Replacing the pyridinyl group with a cyclopropyl moiety (e.g., racemic 1-cyclopropyl-2,2,2-trifluoroethan-1-amine) simplifies the structure but reduces aromatic interactions critical for target binding . Dimethylamino Variants: Compounds like (2E)-4-(dimethylamino)but-2-enoyl chloride derivatives highlight the role of extended aliphatic chains in modulating solubility and metabolic stability .

Bromo vs. Other Halogens :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Halogen Position | Purity | Key Functional Groups |

|---|---|---|---|---|

| (R)-1-(3-Bromopyridin-4-YL)-TFEA* | 291.49 | 4-YL | ≥95% | Br, CF3, NH2 |

| (S)-1-(3-Bromopyridin-4-YL)-TFEA HCl | 291.49 | 4-YL | ≥95% | Br, CF3, NH2 (S-config) |

| (R)-1-(5-Bromopyridin-3-YL)-TFEA HCl | 291.50 | 3-YL | N/A | Br, CF3, NH2 |

| 1-Cyclopropyl-TFEA | 169.11 | N/A | N/A | Cyclopropyl, CF3, NH2 |

*TFEA: 2,2,2-trifluoroethan-1-amine. Data compiled from .

Biological Activity

(R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. It contains a brominated pyridine ring and a trifluoroethylamine group, which enhance its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

- Molecular Formula : C7H6BrF3N2

- Molecular Weight : 255.04 g/mol

- CAS Number : 1213327-88-8

The biological activity of (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine primarily involves modulation of enzyme activities and receptor interactions. The trifluoroethylamine moiety is known to enhance binding affinity and selectivity towards various biological targets, which is crucial for therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific kinases involved in cancer progression.

- Receptor Modulation : The compound may interact with receptors that play roles in neurotransmission and other physiological processes.

Biological Activity and Case Studies

Research has indicated that (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine exhibits significant biological activity against various molecular targets.

Table 1: Summary of Biological Activities

Pharmacological Profile

The pharmacological profile of (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine suggests potential applications in treating various diseases, particularly cancers where kinase activity is dysregulated.

Case Study Insights:

In a recent study examining small molecule inhibitors targeting mTOR pathways, (R)-1-(3-Bromopyridin-4-YL)-2,2,2-trifluoroethan-1-amine demonstrated promising results as a selective inhibitor with significant efficacy against tumor growth in preclinical models. The compound's ability to bind selectively to the mTOR complex suggests it could be developed into a therapeutic agent for cancers associated with mTOR dysregulation .

Structural Analogues and Comparisons

The compound shares structural similarities with other brominated pyridine derivatives. These analogues have been studied for their biological activities, providing insights into how modifications can influence pharmacological properties.

Table 2: Structural Analogues Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-1-(5-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-am | C7H7BrClF3N2 | Different bromination position |

| (R)-1-(4-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-am | C7H6BrF3N2 | Variation in bromination |

| (R)-1-(5-Chloropyridin-3-YL)-2,2,2-trifluoroethan-1-am | C7H6ClF3N2 | Chlorine instead of bromine |

Q & A

Q. Table 1: Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (ee%) | Reference |

|---|---|---|---|

| SNAr + Chiral HPLC | 45–60 | >99 | |

| Suzuki Coupling | 50–70 | 95–98 | |

| Direct Amination | 30–40 | 85–90 |

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- 1H/19F NMR : Confirm stereochemistry and purity. The trifluoromethyl group exhibits distinct 19F NMR signals (~-60 to -70 ppm). Pyridinyl protons appear as doublets in the aromatic region (δ 7.5–8.5 ppm) .

- LCMS/HRMS : Validate molecular weight (e.g., ESI+ for [M+H]+ ions). A study on indazole derivatives reported m/z 391.1 for a related trifluoroethylamine analog .

- X-ray Crystallography : Resolve absolute configuration. A triazole-pyridine derivative was structurally confirmed via single-crystal X-ray diffraction (R factor = 0.031) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Assay Variability : Differences in cell lines (e.g., human vs. guinea pig receptors) or assay conditions (e.g., σ(1)R vs. σ(2)R binding assays) may explain conflicting results .

- Stereochemical Effects : The (R)-enantiomer may exhibit distinct pharmacodynamics. Compare activity against racemic mixtures using dose-response curves (e.g., IC50 values).

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity metrics. A study on antitubulin agents normalized data against combretastatin A-4 .

Q. Table 2: Example Biological Data Variability

| Study | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| σ(1)R Antagonism | 12 ± 3 | Human Neuroblastoma | |

| Antimitotic Activity | 280 ± 50 | Sea Urchin Embryo |

Advanced: What strategies improve enantiomeric purity during large-scale synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected intermediates to direct stereochemistry. A fluorenylamine synthesis achieved >99% ee via Boc-mediated coupling .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., Ru-BINAP) to enhance enantioselectivity .

- In-line Monitoring : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy to track enantiomeric ratios in real time .

Advanced: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Optimize Reaction Conditions :

- Protecting Groups : Protect the amine with Boc or Fmoc to prevent side reactions. Deprotect post-coupling using TFA or piperidine .

Advanced: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions :

- Analytical Checks : Perform periodic LCMS and NMR to detect decomposition (e.g., debromination or racemization) .

Advanced: How to design in vitro assays to evaluate σ(1) receptor binding affinity?

Methodological Answer:

- Radioligand Binding : Use [3H]-(+)-pentazocine as a competitive ligand. Prepare membrane fractions from transfected HEK293 cells .

- Data Analysis : Calculate Ki values using Cheng-Prusoff equation. A study reported Ki = 8.2 nM for a related trifluoroethylamine analog .

- Negative Controls : Include haloperidol (σ(1)R antagonist) to validate assay specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.